molecular formula C15H12ClNO2 B5142500 4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile

4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile

Cat. No. B5142500
M. Wt: 273.71 g/mol
InChI Key: BCZGVIIJSNPFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile, also known as CBOMe, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its psychedelic effects. The chemical structure of CBOMe is similar to other phenethylamines such as 2C-B and 2C-I, which are also known for their hallucinogenic properties. CBOMe is not approved for medical use and is classified as a Schedule I controlled substance in the United States.

Mechanism of Action

4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This results in altered perception, mood, and cognition, which are the characteristic effects of hallucinogens. 4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile also has affinity for other serotonin receptors, such as 5-HT1A, 5-HT2B, and 5-HT7, which may contribute to its overall effects.
Biochemical and Physiological Effects
4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile has been shown to produce a range of biochemical and physiological effects in animal studies. It has been reported to increase locomotor activity, induce hyperthermia, and alter pain perception. 4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile has also been shown to affect the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile has several advantages for use in laboratory experiments. It is a potent and selective agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile is also relatively easy to synthesize, which makes it readily available for research purposes. However, 4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile is a controlled substance and its use is restricted in many countries, which may limit its availability for research.

Future Directions

There are several future directions for research on 4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile. One area of interest is the development of new compounds that are more selective and potent agonists at the 5-HT2A receptor. Another area of research is the investigation of the long-term effects of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile use on the brain and behavior. Finally, there is a need for more research on the potential therapeutic applications of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile and other hallucinogens in the treatment of psychiatric disorders such as depression and anxiety.

Synthesis Methods

The synthesis of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile involves several steps, including the reaction of 4-chlorobenzyl chloride with 3-methoxybenzylamine to form 4-(3-methoxybenzyl)chloride. This intermediate is then reacted with potassium cyanide to produce 4-(3-methoxybenzyl)benzonitrile. Finally, the nitrile group is reduced to an amine using lithium aluminum hydride to yield 4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile has been used in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It has been shown to bind to serotonin receptors in the brain, specifically the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile has also been used in animal studies to investigate its effects on behavior and neuronal activity.

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZGVIIJSNPFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)methoxy]-3-methoxybenzonitrile

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